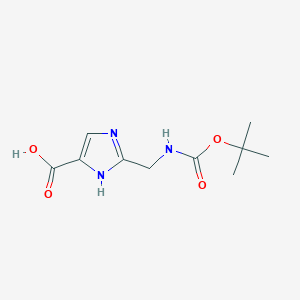
2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid
Descripción general
Descripción
The compound “2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid” is a complex organic molecule. It contains a tert-butoxycarbonyl (BOC) group, which is a common protecting group used in organic synthesis . The BOC group can be added to amines under aqueous conditions .
Synthesis Analysis
The synthesis of similar compounds often involves the use of tert-butoxycarbonyl (BOC) as a protecting group . Protodeboronation of alkyl boronic esters is a common approach in the synthesis of such compounds .Molecular Structure Analysis
The molecular structure of this compound is complex, with a tert-butoxycarbonyl (BOC) group attached to an imidazole ring and a carboxylic acid group .Chemical Reactions Analysis
The compound can undergo various chemical reactions, particularly those involving the tert-butoxycarbonyl (BOC) group. For instance, protodeboronation of alkyl boronic esters is a common reaction .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 229.28 . The compound’s InChI Code is 1S/C11H19NO4/c1-10(2,3)16-9(15)12(4)11(5-6-11)7-8(13)14/h5-7H2,1-4H3,(H,13,14) .Aplicaciones Científicas De Investigación
Synthesis of Peptide Acids
The chemical compound 2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid has been applied in the improved synthesis of peptide acids, particularly in facilitating the release of these acids into aqueous buffers after Fmoc solid phase synthesis. This advancement has significant implications for the production of peptides with potential therapeutic applications, enhancing the efficiency and yield of peptide synthesis processes (Panke & Frank, 1998).
Development of Chiral Building Blocks
Further research has demonstrated its utility in the synthesis of chiral building blocks for producing 2,3-diaminoalkanoic acid derivatives. These derivatives are crucial for the creation of compounds with specific stereochemistry, which is essential in drug development and the study of biological systems (Pfammatter & Seebach, 1991).
Structural Characterization and Hydrogen Bond Analysis
In another study, derivatives of this compound have been synthesized and structurally characterized, providing insights into the interplay of strong and weak hydrogen bonds. This research contributes to our understanding of molecular structures and interactions, which is vital for the design of new materials and pharmaceuticals (Das et al., 2016).
Labeling of Bioactive Molecules
The compound has also been used in the development of mixed ligand fac-tricarbonyl complexes for labeling bioactive molecules. This approach facilitates the study of biological processes and the development of diagnostic and therapeutic agents (Mundwiler et al., 2004).
Synthesis of Cyclic Depsipeptide
Additionally, its derivatives have been employed in the synthesis of cyclic depsipeptides, showcasing its role in creating complex organic molecules with potential applications in drug discovery and biological research (Wang et al., 2013).
Safety and Hazards
Mecanismo De Acción
The tert-butoxycarbonyl (Boc) group is a common protecting group used in organic synthesis, particularly for the protection of amines. It is known for its stability to nucleophilic reagents, hydrogenolysis, and base hydrolysis . The Boc group can be removed under acidic conditions, often using trifluoroacetic acid (TFA) .
Propiedades
IUPAC Name |
2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-1H-imidazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O4/c1-10(2,3)17-9(16)12-5-7-11-4-6(13-7)8(14)15/h4H,5H2,1-3H3,(H,11,13)(H,12,16)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTQYGWFZYNSARA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=NC=C(N1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40653599 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(tert-Butoxycarbonylamino-methyl)-1H-imidazole-4-carboxylic acid | |
CAS RN |
867340-37-2 | |
| Record name | 2-{[(tert-Butoxycarbonyl)amino]methyl}-1H-imidazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40653599 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(Aminomethyl)-1H-imidazole-5-carboxylic acid, 2-BOC protected | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



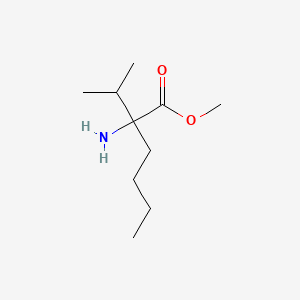
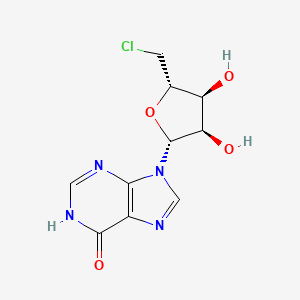


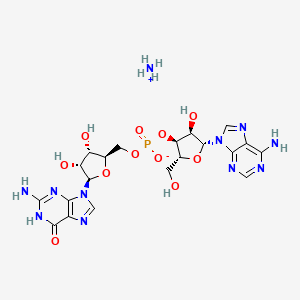


![3,6-Bis(2,2'-bithiophene-5-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1498395.png)
![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(1H)-one](/img/structure/B1498396.png)

![Carbamic acid, N-(2-bromo-5,6-dihydro-6-oxo-1H-pyrrolo[4,3,2-ef][2,3]benzodiazepin-8-yl)-, 1,1-dimethylethyl ester](/img/structure/B1498398.png)
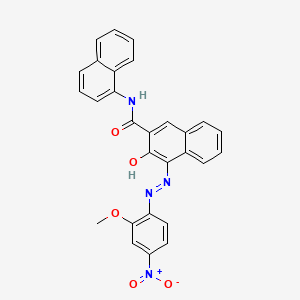
![Dichloropalladium;[(2-hydroxyphenyl)methylideneamino]thiourea](/img/structure/B1498412.png)
